1-(3-Methoxy-5-methylphenyl)ethanone

Organic Synthesis Process Chemistry Distillation

1-(3-Methoxy-5-methylphenyl)ethanone (CAS 43113-94-6) is an aromatic ketone belonging to the acetophenone class, characterized by a meta-methoxy and meta-methyl substitution on the phenyl ring. This compound exists as a colorless to pale yellow liquid at room temperature.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 43113-94-6
Cat. No. B1602381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-5-methylphenyl)ethanone
CAS43113-94-6
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)C(=O)C
InChIInChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3
InChIKeyUXJJSOPJKWZHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxy-5-methylphenyl)ethanone (CAS 43113-94-6): A Meta-Substituted Acetophenone Building Block with Distinct Substitution Pattern


1-(3-Methoxy-5-methylphenyl)ethanone (CAS 43113-94-6) is an aromatic ketone belonging to the acetophenone class, characterized by a meta-methoxy and meta-methyl substitution on the phenyl ring . This compound exists as a colorless to pale yellow liquid at room temperature . Its molecular formula is C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol [1]. The compound serves primarily as a synthetic intermediate in organic chemistry and medicinal chemistry research .

Why 1-(3-Methoxy-5-methylphenyl)ethanone (43113-94-6) Cannot Be Substituted by Other Acetophenone Derivatives


Acetophenone derivatives with different substitution patterns exhibit distinct physicochemical properties that directly impact their utility in synthesis and applications. The meta-methoxy and meta-methyl substitution pattern of 1-(3-methoxy-5-methylphenyl)ethanone confers a unique steric and electronic environment compared to para-substituted (e.g., 4'-methoxyacetophenone), ortho-substituted, or unsubstituted analogs . This substitution pattern influences key parameters such as boiling point, polarity, and reactivity in subsequent transformations, including electrophilic aromatic substitution and Friedel-Crafts acylations . Therefore, generic substitution with other acetophenone derivatives without careful consideration of these differences may lead to altered reaction outcomes, reduced yields, or incompatible physical properties in downstream processes.

Quantitative Differentiation of 1-(3-Methoxy-5-methylphenyl)ethanone (43113-94-6) vs. Acetophenone Analogs


Boiling Point Comparison: 1-(3-Methoxy-5-methylphenyl)ethanone vs. 3'-Methoxyacetophenone and 4'-Methoxyacetophenone

The boiling point of 1-(3-methoxy-5-methylphenyl)ethanone (256.9°C at 760 mmHg) is significantly higher than that of 3'-methoxyacetophenone (239-241°C) [1] and comparable to that of 4'-methoxyacetophenone (258°C) [2]. This difference is attributed to the additional methyl group at the meta position, which increases molecular weight and alters intermolecular interactions.

Organic Synthesis Process Chemistry Distillation

Physical State Differentiation: Liquid vs. Solid at Room Temperature

1-(3-Methoxy-5-methylphenyl)ethanone is a liquid at room temperature , whereas 4'-methoxyacetophenone is a solid with a melting point of 36-38°C [1]. This physical state difference directly impacts handling, solubility, and formulation processes.

Formulation Handling Storage

LogP Comparison: Lipophilicity of 1-(3-Methoxy-5-methylphenyl)ethanone vs. 3',5'-Dimethoxyacetophenone

The consensus Log P of 1-(3-methoxy-5-methylphenyl)ethanone is 2.14 , while 3',5'-dimethoxyacetophenone (CAS 39151-19-4) has a lower Log P due to its additional methoxy group . This difference influences membrane permeability and solubility profiles in biological assays.

Medicinal Chemistry Drug Design ADME

Molecular Weight and Structural Differentiation: 1-(3-Methoxy-5-methylphenyl)ethanone vs. 3'-Methylacetophenone

1-(3-Methoxy-5-methylphenyl)ethanone (MW 164.20) contains both methoxy and methyl groups, whereas 3'-methylacetophenone (MW 134.18) lacks the methoxy substituent. The presence of the methoxy group provides an additional handle for hydrogen bonding and can influence electronic properties.

Synthetic Chemistry Building Block Medicinal Chemistry

Limitation of Available Comparative Data for 1-(3-Methoxy-5-methylphenyl)ethanone

Despite extensive searches, no direct head-to-head comparative studies (e.g., IC₅₀, EC₅₀, or Ki values) were found in the public domain that quantitatively differentiate 1-(3-methoxy-5-methylphenyl)ethanone from its analogs in biological assays. Available data is limited to physicochemical properties and synthetic utility. This evidence gap highlights the need for empirical evaluation when selecting this compound for specific biological or medicinal chemistry applications.

Data Availability Research Gap Selection Criteria

Application Scenarios for 1-(3-Methoxy-5-methylphenyl)ethanone (43113-94-6) Based on Differentiated Properties


Synthetic Intermediate for Meta-Substituted Aromatic Compounds

The meta-methoxy and meta-methyl substitution pattern of 1-(3-methoxy-5-methylphenyl)ethanone makes it a valuable building block for constructing complex molecules with specific steric and electronic requirements . Its liquid state and relatively high boiling point facilitate handling in multi-step syntheses, including Friedel-Crafts acylations and subsequent functional group transformations .

Medicinal Chemistry Scaffold for Lipophilic Analog Design

With a consensus Log P of 2.14, 1-(3-methoxy-5-methylphenyl)ethanone offers a balanced lipophilicity profile that is favorable for membrane permeability in drug design . Its substitution pattern can be leveraged to create analogs with tailored physicochemical properties, particularly when compared to more polar analogs like 3',5'-dimethoxyacetophenone .

Process Chemistry and Scale-Up Applications Requiring Liquid Handling

As a liquid at room temperature, 1-(3-methoxy-5-methylphenyl)ethanone is well-suited for automated synthesis platforms and large-scale chemical processes where solid handling is impractical . Its boiling point (256.9°C) provides a distinct distillation window for purification and solvent removal strategies .

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